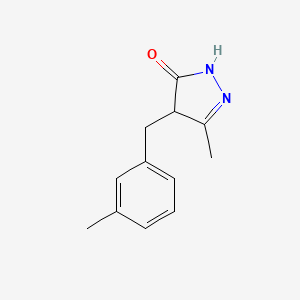
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound exhibits a melting point range of 206-207 °C, indicating its thermal stability, which is relevant for pharmaceutical formulations .
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzyl derivatives. This reaction is facilitated under reflux conditions using appropriate catalysts and solvents. The yield of the synthesized compound generally falls within the range of 60% to 80% .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound has shown moderate antibacterial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound Code | S. aureus | E. coli | B. stearothermophilus | S. typhi |
|---|---|---|---|---|
| This compound | 16 | 14 | 15 | 12 |
| Standard (Penicillin) | 22 | - | 24 | - |
| Standard (Streptomycin) | - | 23 | - | - |
The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an antibacterial agent .
Antioxidant Activity
In addition to its antibacterial properties, the compound has been evaluated for its antioxidant activity using the DPPH radical scavenging method. The results indicate that it possesses moderate antioxidant capabilities.
Table 2: Antioxidant Activity (IC50 in μg/mL)
| Compound Code | IC50 Value |
|---|---|
| This compound | 39 |
| Standard (Ascorbic Acid) | 10.72 |
These findings suggest that while the compound shows promise as an antioxidant, its efficacy is lower than that of established antioxidants like ascorbic acid .
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted by K.A. Reddy et al. synthesized several pyrazole derivatives and assessed their antibacterial activity against various pathogens. The results showed that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli .
- Antioxidant Assessment : Another research highlighted the antioxidant potential of pyrazole derivatives through DPPH assays, demonstrating that structural modifications significantly influence their efficacy .
Propriétés
IUPAC Name |
3-methyl-4-[(3-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(6-8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCCPVGNTDVCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=NNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















